4-Iodo-1-methyl-1H-pyrazol-3-OL
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Overview
Description
4-Iodo-1-methyl-1H-pyrazol-3-OL is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom at the 4-position and a methyl group at the 1-position makes this compound unique. It is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-1H-pyrazol-3-OL typically involves the iodination of 1-methyl-1H-pyrazol-3-OL. This can be achieved using iodine and ammonium hydroxide, resulting in the formation of 4-iodo derivatives . Another method involves the palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1H-pyrazol-3-OL can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Iodination: Iodine and ammonium hydroxide are commonly used for iodination reactions.
Palladium-Catalyzed Reactions: Palladium catalysts are used in carbonylation reactions involving acetylenic acids and aryl iodides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazol-3-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, although specific studies are limited.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-1H-pyrazol-3-OL is not well-documented. like other pyrazole derivatives, it may interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole: Similar structure but lacks the methyl group at the 1-position.
3,5-Dimethyl-4-iodo-1H-pyrazole: Contains additional methyl groups at the 3 and 5 positions.
4-Iodo-1-isobutyl-1H-pyrazole: Contains an isobutyl group instead of a methyl group.
Uniqueness
4-Iodo-1-methyl-1H-pyrazol-3-OL is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both an iodine atom and a methyl group makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-iodo-2-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFBZHFMFNLMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260937-70-8 |
Source
|
Record name | 4-iodo-1-methyl-1H-pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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